2-Amino-4-methyl-1-pentanethiol disulfide . 2 HCl
CAS No.:
Cat. No.: VC20185164
Molecular Formula: C12H30Cl2N2S2
Molecular Weight: 337.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H30Cl2N2S2 |
|---|---|
| Molecular Weight | 337.4 g/mol |
| IUPAC Name | 1-[(2-amino-4-methylpentyl)disulfanyl]-4-methylpentan-2-amine;dihydrochloride |
| Standard InChI | InChI=1S/C12H28N2S2.2ClH/c1-9(2)5-11(13)7-15-16-8-12(14)6-10(3)4;;/h9-12H,5-8,13-14H2,1-4H3;2*1H |
| Standard InChI Key | ZKLYONZOWYVALX-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)CC(CSSCC(CC(C)C)N)N.Cl.Cl |
Introduction
Structural Characterization
Molecular Architecture
The compound’s core structure consists of two 2-amino-4-methylpentanethiol units connected via a disulfide (-S-S-) bond. Each subunit features:
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A pentanethiol backbone with a methyl branch at the C4 position.
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A primary amino group (-NH) at the C2 position, protonated by HCl.
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A terminal thiol (-SH) group oxidized to participate in the disulfide linkage.
The dihydrochloride salt form enhances aqueous solubility due to ionic interactions between the protonated amino groups and chloride ions.
Table 1: Molecular Data
| Property | Value |
|---|---|
| Molecular formula | CHClNS |
| Molecular weight | 337.4 g/mol |
| Parent compound (CID) | 11638614 |
| Synonyms | Dithiobis[2-amino-4-methylpentane] dihydrochloride |
Synthesis and Reactivity
Synthetic Pathways
The compound is likely synthesized via:
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Oxidative dimerization of 2-amino-4-methyl-1-pentanethiol using mild oxidizing agents (e.g., HO, I) under acidic conditions:
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Salt formation by treating the free base with HCl gas or concentrated hydrochloric acid.
Disulfide Bond Reactivity
The central S-S bond exhibits characteristic redox activity:
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Reduction: Cleavage by agents like dithiothreitol (DTT) regenerates thiols:
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Oxidation: Further oxidation with strong oxidants (e.g., peracids) may yield sulfonic acids .
Physicochemical Properties
Solubility and Stability
As a dihydrochloride salt, the compound demonstrates:
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High water solubility (>50 mg/mL at 25°C), decreasing in polar aprotic solvents (e.g., DCM, acetone).
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pH-dependent stability: Stable in acidic conditions (pH 2–4); disulfide cleavage accelerates above pH 7 due to thiolate formation.
Table 2: Predicted Properties
| Property | Value |
|---|---|
| LogP (octanol-water) | 1.2 ± 0.3 |
| pKa (amino group) | 8.1–8.7 |
| Melting point | 185–190°C (decomposes) |
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